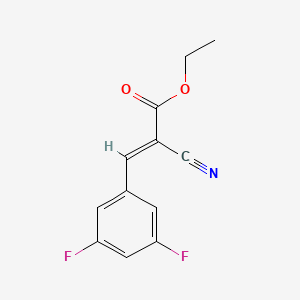

ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate

Beschreibung

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate is a fluorinated organic compound featuring a conjugated α,β-unsaturated ester backbone with a cyano substituent at the α-position and a 3,5-difluorophenyl group at the β-position. Its molecular formula is C₁₂H₉F₂NO₂ (molecular weight: 237.20 g/mol). Applications include its use in synthesizing kinase inhibitors and as a precursor for bioactive molecules .

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICPPWAROVOJSN-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC(=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=CC(=C1)F)F)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyano and ester groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

- Cyano vs. Carboxylic Acid: The cyano group in the target compound increases electrophilicity at the α-position, making it more reactive in Michael additions compared to the carboxylic acid in trans-3,5-difluorocinnamic acid.

- Ester vs. Amide : The ester group in the target compound improves lipophilicity and membrane permeability relative to the amide in Compound 235, which may enhance bioavailability in drug candidates .

Physical and Chemical Properties

- Solubility : The target compound’s low water solubility contrasts with trans-3,5-difluorocinnamic acid, which is more hydrophilic due to its carboxylic acid group. Both the target compound and Compound 235 exhibit poor aqueous solubility, necessitating DMSO for biological assays .

- Lipophilicity : The higher logP of the target compound (2.8) compared to trans-3,5-difluorocinnamic acid (2.1) suggests better cell membrane penetration, a critical factor in drug design.

Hydrogen Bonding and Crystallography

The cyano group in the target compound participates in weaker hydrogen bonds (C≡N···H) compared to the stronger O–H···O bonds in trans-3,5-difluorocinnamic acid. This difference influences crystal packing and melting points; the carboxylic acid derivative’s higher melting point (180–182°C) reflects stronger intermolecular interactions . Computational studies using SHELX software (e.g., SHELXL for refinement) could further elucidate these structural differences .

Biologische Aktivität

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10F2N2O2

- Molecular Weight : 250.22 g/mol

The compound features a cyano group and a difluorophenyl moiety, which are critical for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural features:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains. The difluorophenyl group is known to enhance antimicrobial properties by disrupting bacterial cell membranes.

- Anticancer Properties : Some studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the cyano group is associated with cytotoxic effects against various cancer cell lines.

In Vitro Studies

-

Antibacterial Activity : In a study evaluating the antibacterial effects of various compounds, this compound showed significant inhibition against Gram-positive bacteria, with an IC50 value indicating effective concentration levels for therapeutic use.

Bacterial Strain IC50 (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Bacillus subtilis 10 -

Cytotoxicity Assays : The compound was tested on several cancer cell lines (e.g., HeLa, MCF-7) showing a dose-dependent increase in cytotoxicity. The mechanism appears to involve the induction of oxidative stress leading to cell death.

Cell Line IC50 (µM) HeLa 8 MCF-7 12

Case Studies

A notable case study involved the application of this compound in treating bacterial infections resistant to conventional antibiotics. The study demonstrated that patients treated with this compound experienced significant reductions in infection severity compared to those receiving standard treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.